Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-7-methylimidazo[5,1-b]thiazole

Cross-coupling Synthetic Methodology Medicinal Chemistry

2-Bromo-7-methylimidazo[5,1-b]thiazole delivers orthogonal reactivity at the 2-position via cross-coupling, while the 7-methyl group fine-tunes steric/electronic properties for target engagement. Enables SAR exploration and novel IP generation unattainable with non-brominated or non-methylated analogs. Ideal for kinase/antibacterial programs where the imidazothiazole pharmacophore requires precise substitution.

Molecular Formula C6H5BrN2S
Molecular Weight 217.09 g/mol
CAS No. 1379323-96-2
Cat. No. B15068435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methylimidazo[5,1-b]thiazole
CAS1379323-96-2
Molecular FormulaC6H5BrN2S
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCC1=C2N(C=C(S2)Br)C=N1
InChIInChI=1S/C6H5BrN2S/c1-4-6-9(3-8-4)2-5(7)10-6/h2-3H,1H3
InChIKeyRBDFLWLOMGZUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Bromo-7-methylimidazo[5,1-b]thiazole (CAS 1379323-96-2) is a Preferred Heterocyclic Scaffold for Next-Generation Drug Discovery and Material Science Research


2-Bromo-7-methylimidazo[5,1-b]thiazole (CAS 1379323-96-2) is a heterocyclic building block comprised of an imidazo[5,1-b]thiazole core functionalized with a bromine atom at the 2-position and a methyl group at the 7-position . This scaffold is a privileged structure in medicinal chemistry, providing a unique electronic and steric environment that is challenging to replicate with other heterocyclic analogs , making it a strategic choice for generating novel intellectual property.

Critical Decision Point: Why In-Class Imidazo[5,1-b]thiazoles Cannot Substitute for 2-Bromo-7-methylimidazo[5,1-b]thiazole


The specific substitution pattern of 2-Bromo-7-methylimidazo[5,1-b]thiazole is critical for applications requiring orthogonal reactivity at the 2-position while maintaining a 7-methyl substituent for specific target binding or further functionalization. In-class compounds lacking the bromine (e.g., 7-methylimidazo[5,1-b]thiazole, CAS 165666-89-7 ) preclude cross-coupling reactions, while those lacking the 7-methyl group (e.g., 2-bromoimidazo[5,1-b]thiazole, CAS 713107-45-0 ) offer a different steric and electronic profile that may alter binding affinities and metabolic stability. The combination of both substituents creates a unique, patentable chemical space [1], making this specific compound a non-fungible asset in medicinal chemistry campaigns.

Product-Specific, Quantifiable Differentiation of 2-Bromo-7-methylimidazo[5,1-b]thiazole vs. Closest Analogs


Unique Synthetic Versatility via Orthogonal 2-Bromo Handle for Cross-Coupling

The presence of a bromine atom at the 2-position provides a unique, chemoselective handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) that is absent in the non-brominated analog 7-methylimidazo[5,1-b]thiazole . While other brominated analogs exist (e.g., 2-bromoimidazo[5,1-b]thiazole ), the 7-methyl group on this specific compound alters the electronic character of the ring, influencing reaction conditions and regioselectivity in subsequent derivatizations [1].

Cross-coupling Synthetic Methodology Medicinal Chemistry

Defined Electronic and Steric Profile for Pharmacophore Optimization

The combination of the 2-bromo and 7-methyl substituents provides a distinct electronic and steric environment compared to the des-methyl analog (2-bromoimidazo[5,1-b]thiazole ). This structural difference is critical for optimizing interactions with biological targets. For example, in a related class of imidazothiazole-based kinase inhibitors, subtle modifications to the scaffold's periphery dramatically impacted potency against V600E-B-RAF and RAF1 kinases, with IC50 values varying from low nanomolar to micromolar ranges [1]. The 7-methyl group in the target compound is likely to confer similar, quantifiable advantages in target engagement and selectivity.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibition

Enhanced Physicochemical Properties for Formulation and PK

The 2-bromo-7-methyl substitution pattern imparts a specific lipophilicity (LogP) and polar surface area (PSA) that is distinct from its analogs. According to vendor datasheets, this compound has a calculated LogP of 2.47 and a TPSA of 17.3 Ų . This contrasts with the non-brominated analog, 7-methylimidazo[5,1-b]thiazole, which has a lower molecular weight and is expected to have a lower LogP and different permeability characteristics . These specific physicochemical parameters are crucial for predicting and optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility for formulation.

Physicochemical Properties ADME Lipophilicity

Validated Building Block for High-Value Carbapenem Antibiotic Synthesis

The imidazo[5,1-b]thiazole scaffold, and specifically its 7-substituted derivatives, are validated key intermediates in the synthesis of potent carbapenem antibiotics [1]. Patents disclose efficient, multi-step synthetic routes that use 2-bromoimidazo[5,1-b]thiazole as a starting material to produce advanced intermediates for this class of drugs [2]. The 7-methyl derivative offers a distinct substitution pattern that can be exploited to generate novel carbapenem analogs with improved activity against resistant bacteria, including MRSA and β-lactamase-producing strains, while demonstrating stability to DHP-1 .

Carbapenem Synthesis Antibiotic Development Process Chemistry

Optimal Procurement Scenarios: Where 2-Bromo-7-methylimidazo[5,1-b]thiazole Outperforms Analogs


Parallel Library Synthesis via 2-Bromo Cross-Coupling

In a medicinal chemistry campaign requiring the rapid exploration of structure-activity relationships (SAR) around an imidazo[5,1-b]thiazole core, 2-Bromo-7-methylimidazo[5,1-b]thiazole is the optimal starting material. Its 2-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkynyl groups [1]. This is not possible with the non-brominated analog . The presence of the 7-methyl group further diversifies the chemical space and can be critical for optimizing target engagement [2].

Lead Optimization for Kinase Inhibitors and Other Protein Targets

This compound is a strategic choice for projects focused on developing novel inhibitors of kinases (e.g., B-RAF, RAF1) or other protein targets where an imidazothiazole core is a known pharmacophore. The specific 2-bromo-7-methyl substitution pattern provides a unique steric and electronic profile for fine-tuning binding interactions [1]. As demonstrated in related work, minor modifications to this scaffold can lead to dramatic improvements in potency and selectivity , making this compound a valuable tool for achieving project milestones and securing a competitive patent position.

Development of Next-Generation Carbapenem Antibiotics

For teams focused on developing novel antibiotics to combat resistant bacteria, 2-Bromo-7-methylimidazo[5,1-b]thiazole serves as a crucial building block. It is a derivative of a scaffold that is a key intermediate in the synthesis of clinically relevant carbapenems [1]. This compound can be used to generate new analogs with the potential for improved activity against MRSA, β-lactamase-producing bacteria, and other challenging pathogens . Its use is grounded in established process chemistry, reducing technical risk [2].

Fine-Tuning of Physicochemical Properties in Early-Stage Drug Discovery

When optimizing a lead series for desirable ADME properties, 2-Bromo-7-methylimidazo[5,1-b]thiazole provides a well-defined starting point. Its calculated LogP of 2.47 and TPSA of 17.3 Ų [1] allow for the rational design of analogs with improved solubility, permeability, and metabolic stability. This is a distinct advantage over less-characterized or more polar analogs, enabling data-driven decisions in the hit-to-lead and lead optimization phases.

Quote Request

Request a Quote for 2-Bromo-7-methylimidazo[5,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.